Home > Products > Screening Compounds P27544 > 3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine
3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine - 68774-80-1

3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine

Catalog Number: EVT-3493149
CAS Number: 68774-80-1
Molecular Formula: C6H7N5
Molecular Weight: 149.15 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine is a heterocyclic compound that belongs to the class of fused triazoles. [] This class of compounds has garnered significant interest in medicinal chemistry due to their diverse range of biological activities. [] Notably, 3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine serves as a valuable building block in the synthesis of various biologically active molecules, particularly those targeting adenosine receptors and bromodomain-containing protein 4 (BRD4). [, , ]

N,N'-dimethyl-1-phenyl-4H-[1,2,4]triazolo[4,3-a][1,5]-benzodiazepin-5-amine (RL142)

Compound Description: RL142 is an anti-inflammatory agent []. The research discusses its crystal structure, highlighting its boat-shaped diazepine ring and specific conformational parameters.

ω-(7-Aryl-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl)alkylcarboxylic Acids and Amides

Compound Description: This group of compounds represents a series of derivatives designed for their potential pharmacological activity, particularly in regulating lipid metabolism []. They are characterized by the presence of a carboxylic acid or amide group linked to the pyrazine ring of the [, , ]triazolo[4,3-a]pyrazine core.

2-Furan-2-yl-[1,2,4]triazolo[1,5-a]pyrazines

Compound Description: This group includes a series of piperazine-derived compounds, with one example being 6N-(4-(2,4,6-trifluorobenzyl)piperazin-1-yl)-2-(furan-2-yl)-[1,2,4]triazolo-[1,5-a]pyrazin-8-amine []. These compounds are recognized for their moderate adenosine A2a receptor binding affinity.

4,4-difluoro-1-methyl-N,6-diphenyl-5,6-dihydro-4H-pyrimido[4,5-b][1,2,4]triazolo[4,3-d][1,4]diazepin-8-amine derivatives

Compound Description: These are novel BRD4 inhibitors, with compound 15h exhibiting significant activity against BRD4-BD1 and potent suppression of MV4-11 cell proliferation [].

Overview

3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine is a compound belonging to the class of triazolo-pyrazine derivatives, which are of significant interest in medicinal chemistry due to their diverse biological activities. This compound is characterized by a unique fused bicyclic structure that incorporates both triazole and pyrazine moieties, contributing to its potential pharmacological properties.

Source

The synthesis and evaluation of 3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine have been documented in various studies focusing on the design and biological assessment of triazolo-pyrazine derivatives. These studies highlight the compound's synthesis routes, structural characterization, and biological evaluations against different targets, including cancer cell lines and specific kinases such as c-Met and VEGFR-2 .

Classification

This compound is classified under heterocyclic compounds, specifically as a triazolo-pyrazine derivative. Heterocycles are cyclic compounds that contain atoms of at least two different elements in the ring. The presence of nitrogen atoms in its structure imparts unique chemical properties that are exploited in drug design.

Synthesis Analysis

Methods

The synthesis of 3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine typically involves several synthetic strategies that include cyclization reactions starting from commercially available precursors. A common method utilizes 2,3-dichloropyrazine as a starting material, which undergoes nucleophilic substitution with hydrazine hydrate followed by cyclization with triethoxy methane to form key intermediates .

Technical Details

The synthetic process may involve the following steps:

  1. Nucleophilic Reaction: The reaction of 2,3-dichloropyrazine with hydrazine hydrate in ethanol to form an intermediate hydrazone.
  2. Cyclization: The intermediate is then cyclized using triethoxy methane under reflux conditions to yield the triazolo-pyrazine core structure.
  3. Functionalization: Further functional groups can be introduced through amide coupling reactions or other transformations to obtain the final product.

The yield and purity of the synthesized compound are typically confirmed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.

Molecular Structure Analysis

Structure

The molecular structure of 3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine features a triazole ring fused to a pyrazine ring. The presence of a methyl group at the third position of the triazole significantly influences its chemical reactivity and biological activity.

Data

Key structural data include:

  • Molecular Formula: C₇H₈N₄
  • Molecular Weight: Approximately 164.17 g/mol
  • Melting Point: Reported melting points vary depending on the synthesis method but typically range around 260–262 °C .
Chemical Reactions Analysis

Reactions

3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine can participate in various chemical reactions due to its functional groups. Common reactions include:

  • Amide Formation: Reacting with carboxylic acids or their derivatives in the presence of coupling agents.
  • Substitution Reactions: The nitrogen atoms in the triazole and pyrazine rings can undergo electrophilic substitutions.
  • Cycloaddition Reactions: Potential for further cyclization or addition reactions with suitable reagents.

Technical Details

The reactivity patterns are influenced by the electronic properties imparted by the nitrogen atoms within the heterocycles. Careful control of reaction conditions (temperature, solvent) is essential for optimizing yields.

Mechanism of Action

Process

The mechanism of action for 3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine primarily involves its interaction with specific biological targets such as kinases. In vitro studies have demonstrated its inhibitory effects on c-Met and VEGFR-2 pathways.

Data

Research indicates that compounds within this class can induce apoptosis in cancer cells and inhibit tumor growth by disrupting signaling pathways critical for cell proliferation and survival . Molecular docking studies provide insights into binding affinities and interaction modes with target proteins.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white solid.
  • Solubility: Soluble in common organic solvents like dichloromethane and methanol.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to strong acids or bases.
  • Reactivity: Exhibits reactivity characteristic of nitrogen-containing heterocycles; may engage in electrophilic aromatic substitution or nucleophilic attacks depending on substituents.
Applications

Scientific Uses

3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine has potential applications in:

  • Medicinal Chemistry: As a lead compound for developing novel anticancer agents targeting specific kinases involved in tumor progression.
  • Pharmacological Research: Studying its effects on cancer cell lines such as A549 (lung adenocarcinoma) and MCF-7 (breast cancer) for evaluating therapeutic efficacy.
  • Biological Evaluations: Investigating its role as an inhibitor in various signaling pathways relevant to cancer biology.
Introduction to the Pharmacological Significance of Triazolopyrazine Derivatives

Role of Triazolopyrazine Scaffolds in Modern Medicinal Chemistry

Triazolopyrazine derivatives represent a privileged scaffold in drug discovery due to their versatile pharmacological profiles and favorable physicochemical properties. The 1,2,4-triazolo[4,3-a]pyrazine core, characterized by a bicyclic structure with three nitrogen atoms, enables diverse interactions with biological targets through hydrogen bonding, π-π stacking, and hydrophobic effects. This electron-deficient heterocycle exhibits remarkable metabolic stability and bioavailability, as demonstrated in the Open Source Malaria (OSM) Series 4 compounds, which showed hepatic intrinsic clearance values below 8.1 µL/min/mg alongside nanomolar antimalarial activity against Plasmodium falciparum [3] [6]. The scaffold’s synthetic flexibility permits strategic modifications at C-3, C-5, C-6, and C-8 positions, enabling precise tuning of target selectivity and potency. For example, PARP1 inhibitors incorporating tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine moieties exhibit enhanced binding affinity through p-π interactions and hydrophobic contacts with the PARP1 catalytic domain, overcoming acquired resistance to earlier inhibitors [2]. Similarly, A₂A adenosine receptor antagonists featuring 8-amino-1,2,4-triazolo[4,3-a]pyrazin-3-ones display sub-nanomolar binding affinity (Kᵢ = 3.6–11.8 nM) and exceptional selectivity profiles, attributed to the scaffold’s ability to occupy allosteric pockets while avoiding off-target interactions [9].

Table 1: Bioactive Triazolopyrazine Derivatives and Their Therapeutic Applications

Compound ClassBiological TargetKey ActivityReference
PARP1 inhibitorsDNA repair machineryOvercome resistance in BRCA-mutant cancers [2]
8-Amino-triazolopyrazinesA₂A adenosine receptorKᵢ = 3.6–11.8 nM; CNS therapeutic potential [9]
Antimalarial agentsPfATP4 Na⁺/H⁺-ATPaseIC₅₀ down to 0.016 µM vs. P. falciparum [3]
Sulfonyl pyrazolo-triazinesApoptosis/autophagy pathwaysSuperior cytotoxicity vs. cisplatin in breast cancer [1]

Historical Context and Evolution of [1,2,4]Triazolo[4,3-a]pyrazine-Based Therapeutics

The therapeutic exploration of triazolopyrazines originated in the early 2000s with antimalarial research, where the OSM consortium identified the 1,2,4-triazolo[4,3-a]pyrazine core as a potent inhibitor of Plasmodium PfATP4—a Na⁺/H⁺-ATPase critical for parasite ion homeostasis. Lead compounds demonstrated IC₅₀ values as low as 16 nM against multidrug-resistant P. falciparum strains, triggering extensive structure-activity relationship (SAR) campaigns focused on C-3 and C-8 substitutions [3] [6]. Concurrently, oncology-driven research culminated in simmiparib, a clinical-stage PARP1 inhibitor derived from benzo[de][1,7]naphthyridin-7(8H)-one scaffolds, later optimized to incorporate triazolopyrazine fragments to enhance DNA-binding kinetics [2]. The scaffold’s utility expanded into CNS disorders with the discovery of A₂A adenosine receptor antagonists, where 8-amino-2-phenyl-6-aryl-1,2,4-triazolo[4,3-a]pyrazin-3-ones emerged as key candidates for Parkinson’s disease due to their blood-brain barrier permeability and receptor subtype selectivity [9]. This trajectory illustrates the scaffold’s evolution from antiparasitic agents to targeted therapies for complex human diseases, enabled by advances in late-stage functionalization techniques like Diversinate™ chemistry, which facilitated C–H bond diversification without de novo synthesis [6].

Positional Isomerism and Bioactivity: Comparative Analysis of 3-Methyl-8-Amino Derivatives

Positional isomerism profoundly influences the bioactivity of triazolopyrazine derivatives, particularly comparing C-3 methylated versus C-8 aminated analogs. The 3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine scaffold demonstrates superior target engagement due to synergistic effects: the 3-methyl group enhances metabolic stability by shielding the triazole ring from oxidative degradation, while the 8-amino group serves as a hydrogen-bond donor critical for anchoring to biological targets. In PARP1 inhibitors, this configuration improved binding free energy (ΔG = –9.2 kcal/mol) by forming a salt bridge with Glu763 and π-stacking with Tyr907, unlike C-6 substituted isomers that exhibited steric clashes [2]. Similarly, in A₂A antagonists, 8-amino derivatives with para-substituted aryl groups at C-6 achieved >100-fold selectivity over A₁ and A₃ receptors, whereas C-5 amino analogs showed negligible affinity [9].

The bioactivity contrast extends beyond receptor binding:

  • Apoptosis Induction: Sulfonyl derivatives of pyrazolo[4,3-e]triazines (structurally analogous to triazolopyrazines) with C-8 amino groups activated caspase-3/7 and caspase-9 pathways in breast cancer cells, while C-6 amino isomers primarily stimulated necrosis [1].
  • Antiplasmodial Potency: C-8 trifluoromethylated triazolopyrazines reduced antiplasmodial activity (IC₅₀ >80 µM) due to steric hindrance of PfATP4 binding, whereas unsubstituted C-8 maintained sub-micromolar potency [3] [6].
  • Isomer-Specific Signaling: In nitric oxide-donating aspirin analogs, ortho- and para-isomers exhibited 100-fold greater cytotoxicity against colon cancer than meta-isomers, underscoring the geometric dependence of nitric oxide release [4].

Table 2: Impact of Positional Isomerism on Triazolopyrazine Bioactivity

Isomer TypeBiological SystemActivity ShiftMechanistic Basis
8-Amino vs. 6-aminoA₂A adenosine receptor100-fold ↑ selectivityH-bond donation to Thr168 (crystal structure)
C-8 CF₃ vs. C-8 HPfATP4 inhibitionIC₅₀ shift from 0.016 µM to >80 µMSteric occlusion of Na⁺ channel
Ortho vs. meta NO-ASAColon cancer growth inhibition100-fold ↓ IC₅₀ for meta-isomerAltered nitric oxide release kinetics [4]

This isomer-dependent bioactivity underscores the pharmacophoric necessity of the 8-amino group in 3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine for precision targeting, while highlighting synthetic strategies to exploit positional effects for therapeutic optimization.

Properties

CAS Number

68774-80-1

Product Name

3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine

IUPAC Name

3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine

Molecular Formula

C6H7N5

Molecular Weight

149.15 g/mol

InChI

InChI=1S/C6H7N5/c1-4-9-10-6-5(7)8-2-3-11(4)6/h2-3H,1H3,(H2,7,8)

InChI Key

QJKSHWFYNQVJSP-UHFFFAOYSA-N

SMILES

CC1=NN=C2N1C=CN=C2N

Canonical SMILES

CC1=NN=C2N1C=CN=C2N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.